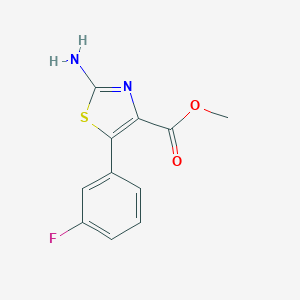

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

概要

説明

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoroaniline with carbon disulfide and methyl chloroacetate in the presence of a base, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Nitro derivatives of the thiazole compound.

Reduction: Alcohol derivatives of the thiazole compound.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent due to its structural properties. The thiazole ring is known for its bioactivity, and modifications such as the introduction of fluorine enhance its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit anticancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that thiazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This compound was highlighted as a potential lead compound for further development in cancer therapy .

Antimicrobial Properties

Research has shown that thiazole derivatives possess antimicrobial activities against a range of pathogens. A case study reported in Journal of Medicinal Chemistry found that methyl thiazole compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This compound was included in the screening process and demonstrated promising results .

Biological Research

This compound is also utilized in biological research for its role as a biochemical probe.

Proteomics Research

The compound has been employed in proteomics studies to investigate protein interactions and functions. Its ability to modify specific amino acid residues allows researchers to track protein dynamics within cells. A notable application was reported where this compound was used to label proteins involved in metabolic pathways, facilitating the understanding of cellular processes .

Enzyme Inhibition Studies

Another area of research involves the inhibition of specific enzymes by this compound. Studies have shown that it can act as an inhibitor for enzymes such as kinases and phosphatases, making it valuable for studying signal transduction pathways .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Research indicates that thiazole derivatives can be incorporated into organic semiconductors due to their favorable charge transport characteristics .

Photovoltaic Devices

Studies have explored the use of this compound in photovoltaic devices, demonstrating its potential to enhance the efficiency of solar cells through improved light absorption and charge mobility .

作用機序

The mechanism of action of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- Methyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate

- Methyl 2-amino-5-(3-bromophenyl)-1,3-thiazole-4-carboxylate

- Methyl 2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.

生物活性

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate (CAS Number: 127918-93-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring system, which is known for its diverse biological activities. The chemical formula is , with a molecular weight of 252.265 g/mol. The presence of the fluorine atom in the phenyl group is significant as it often enhances the pharmacological properties of organic compounds.

| Property | Value |

|---|---|

| CAS Number | 127918-93-8 |

| Molecular Formula | |

| Molecular Weight | 252.265 g/mol |

| Purity | 96% |

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. This compound has shown promising results in various cytotoxic assays:

- IC50 Values : In studies involving different cancer cell lines, compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL, indicating varying degrees of potency against tumor cells .

Antiviral Activity

Research has also highlighted the antiviral potential of thiazole derivatives. In particular, studies on phenylthiazole compounds have demonstrated their ability to inhibit flavivirus replication:

- EC50 Values : Certain derivatives showed over 50% inhibition of viral replication at concentrations around 50 µM, with further optimization leading to improved selectivity and efficacy . The structure-activity relationship indicated that modifications at specific positions on the thiazole ring significantly influenced antiviral activity.

Structure-Activity Relationship (SAR)

The SAR analysis for this compound reveals critical insights into its biological activity:

- Thiazole Ring : Essential for cytotoxic activity; modifications at positions C2 and C4 can enhance or diminish activity.

- Phenyl Substitution : The presence of electron-donating groups (like methyl) on the phenyl ring increases activity.

- Fluorine Atom : The introduction of fluorine in the para position has been shown to improve metabolic stability and potency against target enzymes .

Study on Antitumor Efficacy

A study published in MDPI evaluated various thiazole derivatives against cancer cell lines such as HT29 and Jurkat. This compound was included in this evaluation due to its structural similarity to other active compounds. Results indicated that modifications leading to increased hydrophobic interactions significantly enhanced cytotoxicity .

Study on Antiviral Activity

Another investigation focused on the antiviral properties of thiazole derivatives against yellow fever virus. The study found that specific substitutions on the phenyl ring could greatly affect the EC50 values for viral replication inhibition. This compound's structural attributes were hypothesized to contribute positively to its antiviral efficacy due to favorable interactions with viral proteins .

特性

IUPAC Name |

methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCPWUQGLBXOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382508 | |

| Record name | methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127918-93-8 | |

| Record name | methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。